- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compoundsSynthesis, 1995, (11), 1362-4,
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)
2-Hydroxyquinoline-3-carbaldehyde는 퀴놀린 유도체로, 화학 합성 및 약리학 연구에서 중요한 중간체 역할을 합니다. 이 화합물은 반응성 알데하이드기(-CHO)와 히드록실기(-OH)를 모두 포함하고 있어, 다양한 유기 반응에 활용될 수 있습니다. 특히 금속 이온과의 킬레이트 형성 능력이 우수하여, 금속 촉매 또는 센서 소재 개발에 유용하게 적용됩니다. 또한, 생리활성 물질 합성의 핵심 구성 요소로 사용되며, 높은 순도와 안정성을 보장하는 것이 특징입니다. 연구 및 산업용으로 적합한 고품질의 특수 화학품입니다.

91301-03-0 structure
상품 이름:2-Hydroxyquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- 인치: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- InChIKey: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- 미소: O=CC1C(=O)NC2C(=CC=CC=2)C=1
계산된 속성
- 정밀분자량: 173.04800
- 동위원소 질량: 173.047678466g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 1
- 복잡도: 270
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1
- 토폴로지 분자 극성 표면적: 46.2Ų
실험적 성질
- 융해점: >250°C
- 비등점: 434.9℃ at 760 mmHg
- PSA: 50.19000
- LogP: 1.75290
- 민감성: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H302-H319
- 경고성 성명: P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-36
- 보안 지침: 26
-
위험물 표지:
- 위험 등급:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde 세관 데이터
- 세관 번호:2933499090
- 세관 데이터:
중국 세관 번호:
2933499090개요:
2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2-Hydroxyquinoline-3-carbaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229626-1g |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |
91301-03-0 | 95% | 1g |
$89 | 2022-08-31 | |
Enamine | EN300-07553-5.0g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 5g |
$260.0 | 2023-05-01 | |
Enamine | EN300-07553-0.05g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 0.05g |
$23.0 | 2023-10-28 | |
eNovation Chemicals LLC | D767695-10g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 10g |
$495 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 | ||
TRC | H947170-100mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 100mg |
$144.00 | 2023-05-18 | ||
TRC | H947170-25mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 25mg |
$64.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 1g |
4144.0CNY | 2021-07-07 | ||
eNovation Chemicals LLC | D767695-5g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 5g |
$190 | 2024-06-07 |
2-Hydroxyquinoline-3-carbaldehyde 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Synthetic Routes 2
반응 조건
참조
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculationBioorganic Chemistry, 2023, 136,,
Synthetic Routes 3
반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
참조
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilitiesJournal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),,
Synthetic Routes 4
반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
참조
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivativesEuropean Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352,
Synthetic Routes 5
반응 조건
1.1 Reagents: Sodium acetate ; 2.2 min
참조
- Effective microwave synthesis of some ring fused quinolinesElixir Online Journal, 2012, 9131, 9131-9133,
Synthetic Routes 6
반응 조건
참조
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR AmyloidogenesisBulletin of the Korean Chemical Society, 2015, 36(2), 719-722,
Synthetic Routes 7
반응 조건
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
참조
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivativesAsian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47,
Synthetic Routes 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
참조
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer ActivityChemistrySelect, 2022, 7(31),,
Synthetic Routes 9
반응 조건
참조
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agentsBioorganic Chemistry, 2021, 106,,
Synthetic Routes 10
반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
참조
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gpScientific Reports, 2021, 11(1),,
Synthetic Routes 11
반응 조건
1.1 Reagents: Acetic acid , Sodium acetate ; 2 min
참조
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-onesInternational Journal of Current Research, 2013, 5(5), 1046-1048,
Synthetic Routes 12
반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
참조
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitorsBioorganic Chemistry, 2020, 94,,
Synthetic Routes 13
반응 조건
1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux
참조
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-DiaminesEuropean Journal of Organic Chemistry, 2010, (2), 317-325,
Synthetic Routes 14
반응 조건
1.1 Reagents: Acetic acid Solvents: Water
참조
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agentsMedChemComm, 2017, 8(6), 1158-1172,
Synthetic Routes 15
반응 조건
1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
참조
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexesHeterocyclic Letters, 2015, 5(2), 251-259,
Synthetic Routes 16
반응 조건
1.1 Reagents: Water
참조
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive CompoundsJournal of Heterocyclic Chemistry, 2017, 54(1), 131-136,
Synthetic Routes 17
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
참조
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolinesJournal of Heterocyclic Chemistry, 1989, 26(6), 1589-94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline
- Ethyl formate
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde 관련 문헌
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313
-
Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515
91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) 관련 제품
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 50290-20-5(3-Acetyl-1H-quinolin-2-one)
- 1337191-74-8(3-chloro-4-(piperidin-3-yl)methylphenol)
- 1908444-28-9(7-epi-Obeticholic acid 3-obeticholate ester)
- 1332531-55-1(N-Isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride)
- 868143-33-3(methyl (2Z)-2-{4-(methylsulfanyl)phenylmethylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate)
- 1803991-48-1(Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate)
- 2167268-09-7(5-(2-bromo-2,2-difluoroethyl)aminopyridine-2-carbonitrile)
- 2171765-47-0(tert-butyl 3-amino(4-methylcyclohexyl)methyl-3-hydroxypiperidine-1-carboxylate)
- 1974336-02-1(Benzenesulfonyl fluoride, 3-formyl-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde

순결:99%/99%
재다:5g/25g
가격 ($):271.0/949.0